4-(4-Fluorophenyl)-3-fluorobenzoic acid 4-(4-Fluorophenyl)-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1214332-34-9
VCID: VC0036578
InChI: InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)F
Molecular Formula: C13H8F2O2
Molecular Weight: 234.202

4-(4-Fluorophenyl)-3-fluorobenzoic acid

CAS No.: 1214332-34-9

Cat. No.: VC0036578

Molecular Formula: C13H8F2O2

Molecular Weight: 234.202

* For research use only. Not for human or veterinary use.

4-(4-Fluorophenyl)-3-fluorobenzoic acid - 1214332-34-9

Specification

CAS No. 1214332-34-9
Molecular Formula C13H8F2O2
Molecular Weight 234.202
IUPAC Name 3-fluoro-4-(4-fluorophenyl)benzoic acid
Standard InChI InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
Standard InChI Key MQXNAKMJSLMGJT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)F

Introduction

Basic Chemical Information

4-(4-Fluorophenyl)-3-fluorobenzoic acid is characterized by its biaryl structure featuring a benzoic acid moiety connected to a fluorinated phenyl ring. The compound has a molecular formula of C13H8F2O2 and a molecular weight of 234.2 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the number 1214332-34-9 . This difluorinated compound belongs to the broader class of substituted benzoic acids, which are widely used in pharmaceutical and agrochemical industries.

The presence of two fluorine atoms, one on each aromatic ring, significantly influences the compound's electronic properties and reactivity. Fluorine substitution typically enhances metabolic stability and can modify the lipophilicity, bioavailability, and binding affinity of a molecule to biological targets. These characteristics make fluorinated compounds particularly valuable in drug development and medicinal chemistry research.

Physical Properties

While specific experimental data for 4-(4-Fluorophenyl)-3-fluorobenzoic acid is limited in the available literature, some physical properties can be inferred from related fluorinated benzoic acid derivatives. For example, 4-Fluorobenzoic acid exists as a crystalline powder with a melting point of 182-184°C . It is soluble in organic solvents such as alcohol, methanol, and ether, but has limited solubility in cold water .

The table below compares the basic properties of 4-(4-Fluorophenyl)-3-fluorobenzoic acid with related compounds:

Property4-(4-Fluorophenyl)-3-fluorobenzoic acid4-Fluorobenzoic acid
Molecular FormulaC13H8F2O2 C7H5FO2
Molecular Weight234.2 g/mol 140.11 g/mol
CAS Number1214332-34-9 456-22-4
AppearanceCrystalline solid (predicted)White to slightly yellow crystalline powder
SolubilityLikely soluble in organic solventsSoluble in alcohol, hot water, methanol, and ether; very slightly soluble in cold water

Structural Characteristics and Chemical Reactivity

Molecular Structure

The structure of 4-(4-Fluorophenyl)-3-fluorobenzoic acid consists of two aromatic rings: a benzoic acid moiety with a fluorine atom at position 3, and a phenyl ring with a fluorine atom at position 4. The two rings are connected through a carbon-carbon bond between position 4 of the benzoic acid ring and position 1 of the fluorophenyl ring.

The positioning of fluorine atoms in this compound is particularly significant from a chemical perspective. Fluorine is the most electronegative element, which means it withdraws electron density from the aromatic rings through both inductive and resonance effects. This electronic influence affects the acidity of the carboxylic acid group and the reactivity of the aromatic rings toward electrophilic and nucleophilic substitution reactions.

Chemical Reactivity

The reactivity of 4-(4-Fluorophenyl)-3-fluorobenzoic acid can be understood through the lens of similar fluorinated aromatic compounds. The presence of fluorine atoms typically:

  • Increases the acidity of the carboxylic acid group due to the electron-withdrawing effect

  • Deactivates the aromatic rings toward electrophilic aromatic substitution

  • Activates specific positions on the aromatic rings toward nucleophilic aromatic substitution

  • Enhances the stability of the compound against oxidative degradation

The carboxylic acid group represents the most reactive functional group in this molecule, capable of participating in various reactions including esterification, amidation, and reduction. These transformation possibilities make 4-(4-Fluorophenyl)-3-fluorobenzoic acid valuable as a synthetic intermediate for more complex molecules.

Synthesis Methods

Suzuki Coupling Conditions

Based on similar syntheses, the Suzuki coupling reaction would likely employ conditions such as:

  • Palladium catalyst (e.g., Pd(EDTA), Pd(PPh3)4, or Pd(dppf)Cl2)

  • Base (e.g., Na2CO3 or K2CO3)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Aqueous/organic biphasic solvent system

  • Elevated temperature (typically 80-100°C)

For instance, the synthesis of 3-(4-fluorophenyl)benzoic acid employs 3-carboxyphenylboronic acid, the required aryl bromide, Na2CO3, and tetrabutylammonium bromide in water at 100°C for 5 hours using a palladium catalyst .

Analytical Characterization

Spectroscopic Properties

The spectroscopic properties of 4-(4-Fluorophenyl)-3-fluorobenzoic acid would exhibit distinctive features due to its difluorinated biaryl structure. Based on related compounds, the following spectroscopic characteristics would be expected:

NMR Spectroscopy

1H NMR spectroscopy would reveal complex aromatic coupling patterns due to the presence of fluorine atoms. The fluorine-proton coupling would produce distinctive splitting patterns in the aromatic region (δ 7-8 ppm). The carboxylic acid proton would appear as a broad singlet at approximately δ 12-13 ppm.

19F NMR would show two distinct fluorine signals: one for the fluorine atom on the benzoic acid ring and another for the fluorine on the phenyl ring. The chemical shifts and coupling patterns would provide valuable information about the electronic environment around each fluorine atom.

13C NMR would display characteristic C-F coupling with large coupling constants for the carbon atoms directly bonded to fluorine (typically 1JC-F ≈ 245-270 Hz) and smaller coupling constants for carbons positioned two or three bonds away.

Infrared Spectroscopy

Key IR absorption bands would include:

  • O-H stretching of the carboxylic acid (broad band at ~3000-2500 cm-1)

  • C=O stretching of the carboxylic acid (~1700-1680 cm-1)

  • C-F stretching (~1400-1000 cm-1)

  • Aromatic C=C stretching (~1600-1400 cm-1)

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 234 corresponding to the molecular weight, with fragmentation patterns reflecting the loss of -OH, -COOH, and other structural components. The presence of fluorine atoms would create a distinctive isotopic pattern.

Crystallographic Analysis

Comparison with Related Compounds

To better understand the unique properties of 4-(4-Fluorophenyl)-3-fluorobenzoic acid, it is helpful to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightDistinctive Features
4-(4-Fluorophenyl)-3-fluorobenzoic acidC13H8F2O2234.2 g/molTwo fluorine atoms on different rings
4-Fluorobenzoic acidC7H5FO2140.11 g/molSingle aromatic ring with one fluorine
3-(4-Fluorophenyl)benzoic acidC13H9FO2216.21 g/molBiaryl structure with one fluorine
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acidC13H7ClF2O2268.65 g/mol (calculated)Additional chlorine substituent

The position and number of fluorine atoms significantly impact the electronic properties, reactivity, and potential applications of these compounds. The difluorinated structure of 4-(4-Fluorophenyl)-3-fluorobenzoic acid would likely confer intermediate properties between the mono-fluorinated and more heavily halogenated derivatives.

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